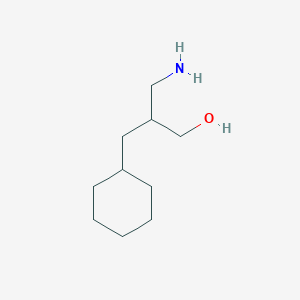

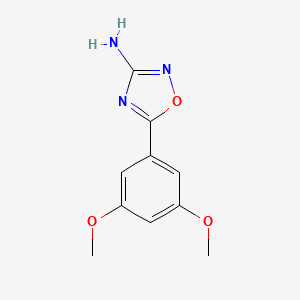

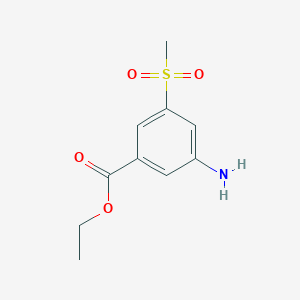

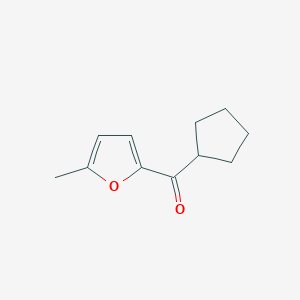

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine

Vue d'ensemble

Description

The compound “5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine” is a complex organic molecule. It likely contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-one” have been synthesized through various methods, including alternative synthesis . Another compound, “N-(3,5-dimethoxyphenyl)acridin-9-amine”, was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives, which are structurally related to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine, have shown significant antimicrobial and anti-proliferative activities. Research by Al-Wahaibi et al. (2021) demonstrated that these compounds exhibited inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles, similar in structure to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine, in the presence of nitrogen nucleophiles has been studied. Buscemi et al. (1996) discovered that irradiation of these oxadiazoles resulted in photolytic species that capture nitrogen nucleophiles, leading to the formation of triazoles, indazoles, and benzimidazoles. This research indicates potential applications in photochemical synthesis and molecular rearrangement processes (Buscemi, Vivona, & Caronna, 1996).

Ring-Fission and C–C Bond Cleavage Reactions

Jäger et al. (2002) investigated the reaction of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, a compound structurally related to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine. They found that this led to ring fission of the oxadiazole system and formation of various compounds, highlighting the potential of oxadiazoles in complex organic synthesis and bond cleavage reactions (Jäger, Laggner, Mereiter, & Holzer, 2002).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of 1,3,4-oxadiazole derivatives, closely related to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine, has led to the development of novel compounds with potential therapeutic applications. Polkam et al. (2021) synthesized new 1,3,4-oxadiazole thioether derivatives and screened them for anticancer activity, showcasing the role of these compounds in drug development (Polkam, Malthum, Anireddy, Brahma, & Naidu Vegi, 2021).

Applications in Spectral Luminescent Properties

Mikhailov et al. (2018) studied the spectral luminescent properties of 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles, compounds with a structural resemblance to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine. They found that these oxadiazoles exhibit high quantum yield luminescence in various solvents, suggesting their potential use in optical materials and luminescent probes (Mikhailov, Artyushkina, Dushenko, Mikhailova, Revinskii, & Minkin, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, has been reported to targetThymidylate synthase in humans . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.

Mode of Action

Based on its structural similarity to n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it might interact with its target enzyme, potentially inhibiting its function . This could lead to changes in DNA synthesis, affecting cell proliferation and growth.

Biochemical Pathways

DNA synthesis pathway . Inhibition of Thymidylate synthase could disrupt the production of thymidine monophosphate (dTMP), a critical component of DNA .

Result of Action

If it does inhibit thymidylate synthase, it could potentially lead todisruption of DNA synthesis , affecting cell proliferation and growth .

Propriétés

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUOOFKSPLEHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=NO2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)

![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)

![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)

![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)